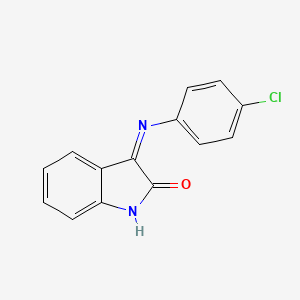

3-((4-Chlorophenyl)imino)indolin-2-one

Vue d'ensemble

Description

(E)-3-(4-chlorophénylimino)indolin-2-one est un composé chimique connu pour ses applications potentielles dans divers domaines scientifiques. Il se caractérise par la présence d'un groupe chlorophényle lié à une structure indolinone par une liaison imine. Ce composé a suscité un intérêt en raison de ses propriétés chimiques uniques et de ses activités biologiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'(E)-3-(4-chlorophénylimino)indolin-2-one implique généralement la condensation de la 4-chloroaniline avec l'isatine. La réaction est effectuée en conditions acides ou basiques pour faciliter la formation de la liaison imine. La réaction peut être représentée comme suit :

Isatine+4-chloroaniline→(E)-3-(4-chlorophénylimino)indolin-2-one

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l'(E)-3-(4-chlorophénylimino)indolin-2-one ne soient pas largement documentées, l'approche générale implique l'optimisation des conditions réactionnelles pour obtenir des rendements et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, des températures contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

(E)-3-(4-chlorophénylimino)indolin-2-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe imine en amine.

Substitution : Le groupe chlorophényle peut subir des réactions de substitution avec des nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Formation d'oxydes ou de dérivés hydroxylés.

Réduction : Formation de dérivés amines.

Substitution : Formation de dérivés indolinone substitués.

Applications De Recherche Scientifique

Chimie : Utilisé comme ligand en chimie de coordination et comme brique de construction pour des molécules plus complexes.

Biologie : Investigé pour son potentiel d'inhibiteur enzymatique ou d'antagoniste des récepteurs.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses et antimicrobiennes.

Industrie : Utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de l'(E)-3-(4-chlorophénylimino)indolin-2-one implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant ainsi les voies biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .

Mécanisme D'action

The mechanism of action of (E)-3-(4-chlorophenylimino)indolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-(4-chlorophénylamino)indolin-2-one

- 3-(4-chlorophénylhydrazono)indolin-2-one

- 3-(4-chlorophénylthio)indolin-2-one

Unicité

(E)-3-(4-chlorophénylimino)indolin-2-one est unique en raison de sa liaison imine spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des profils de réactivité et d'activité biologique différents, ce qui en fait un composé précieux pour la recherche et les applications ciblées .

Activité Biologique

3-((4-Chlorophenyl)imino)indolin-2-one, a derivative of indolinone, has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by an imine linkage between a chlorophenyl group and an indolinone structure. This compound exhibits significant potential in various scientific fields due to its unique chemical properties.

Target Interaction

Indole derivatives like this compound interact with multiple biological targets. They have been shown to bind to various receptors and enzymes, influencing numerous signaling pathways.

Biochemical Pathways

Research indicates that this compound can inhibit critical signaling pathways such as Akt, MAPK, and NF-κB in response to lipopolysaccharide (LPS) stimulation. This inhibition is crucial for its anti-inflammatory effects.

Cellular Effects

The compound has demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression related to cell cycle regulation. Additionally, it influences cellular metabolism and signaling pathways across different cell types.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines using the MTT assay, revealing significant cytotoxicity .

Anti-inflammatory Effects

At lower doses, this compound displays therapeutic anti-inflammatory effects. It modulates inflammatory responses by inhibiting key signaling pathways involved in inflammation .

Dosage and Toxicity

The biological effects of this compound vary significantly with dosage. Lower doses tend to exhibit therapeutic benefits, while higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity. Identifying the optimal dosage is essential for maximizing therapeutic efficacy while minimizing adverse effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells effectively. For instance, a study reported that the compound significantly reduced cell viability in MCF7 and A549 cell lines compared to control groups .

In Vivo Studies

Animal model studies indicate that this compound can produce significant anti-inflammatory effects at lower doses. However, at elevated doses, adverse effects were noted, emphasizing the importance of careful dosage management in therapeutic applications .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(4-chlorophenylamino)indolin-2-one | Anticancer | Amino group substitution |

| 3-(4-chlorophenylhydrazono)indolin-2-one | Antimicrobial | Hydrazone linkage |

| 3-(4-chlorophenylthio)indolin-2-one | Antioxidant | Thioether functionality |

Propriétés

IUPAC Name |

3-(4-chlorophenyl)imino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOOLXVTWFEFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350547 | |

| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672082 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57644-24-3 | |

| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((4-CHLOROPHENYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are polymorphs, and how do they differ in terms of mechanical properties?

A1: Polymorphs are different crystalline forms of the same molecule. While chemically identical, they exhibit distinct arrangements of molecules within the crystal lattice. These variations in packing can significantly influence the physical and mechanical properties of the material. In the case of 3-((4-Chlorophenyl)imino)indolin-2-one, three polymorphs (Form I, II, and III) were identified with distinct morphologies and mechanical responses. Form I, characterized by block-like crystals, exhibited brittle fracture. Form II, with long needle-shaped crystals, displayed plastic bending. Form III, also with needle-like crystals, exhibited elastic bending under similar mechanical stress []. These differences highlight how subtle variations in molecular arrangement can lead to vastly different material properties.

Q2: How did the researchers characterize the mechanical properties of these polymorphs?

A2: The researchers utilized a combination of qualitative mechanical deformation tests and quantitative nanoindentation studies. Qualitative tests involved observing the response of crystals to applied force, revealing their brittle, plastic, or elastic nature. Nanoindentation, a quantitative technique, provided precise measurements of the elastic modulus, stiffness, and hardness of each polymorph. This approach allowed for a comprehensive understanding of the mechanical behavior of each form [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.